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Compound of Interest

Compound Name: L-783483

Cat. No.: B15540702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-783483 is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptor

gamma (PPARγ) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member

of the nuclear hormone receptor superfamily, PPARs are critical regulators of lipid and glucose

metabolism, cellular differentiation, and inflammation. This technical guide provides a

comprehensive overview of the chemical properties, biological activity, and mechanism of

action of L-783483. Detailed experimental protocols for key assays and a summary of its

quantitative in vitro and in vivo activities are presented to support further research and drug

development efforts.

Chemical Properties
L-783483 is a synthetic, non-thiazolidinedione compound. Its chemical and physical properties

are summarized in the table below.
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Property Value

IUPAC Name

2-[3-chloro-4-[3-[[7-propyl-3-

(trifluoromethyl)-1,2-benzoxazol-6-

yl]oxy]propylsulfanyl]phenyl]acetic acid

Chemical Formula C₂₂H₂₁ClF₃NO₄S

Molecular Weight 487.92 g/mol

CAS Number 194608-77-0

SMILES
O=C(O)CC1=CC=C(SCCCOC2=CC=C3C(C(F)

(F)F)=NOC3=C2CCC)C(Cl)=C1

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability.

Biological Activity and Mechanism of Action
L-783483 exerts its biological effects by binding to and activating PPARγ and PPARδ. PPARs

are ligand-activated transcription factors that, upon activation, form a heterodimer with the

retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter region of target genes,

thereby modulating their transcription.

The dual agonism of L-783483 on both PPARγ and PPARδ results in a distinct profile of

biological effects. Activation of PPARγ is primarily associated with adipocyte differentiation, lipid

storage, and improved insulin sensitivity. Activation of PPARδ is linked to enhanced fatty acid

oxidation and energy expenditure.

In Vitro Activity
Studies have characterized the binding affinity and transcriptional activation potential of L-
783483 for the different human PPAR isotypes.
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Assay Type Receptor Value

Binding Affinity (Ki, nM) hPPARα >10000

hPPARγ 50

hPPARδ 50

Transcriptional Activation

(EC50, nM)
hPPARα >10000

hPPARγ 200

hPPARδ 100

Data sourced from Berger et al., 1999.

In Vivo Activity
The glucose-lowering effects of L-783483 have been demonstrated in diabetic animal models.

In studies using db/db mice, a model of type 2 diabetes, L-783483 produced a significant

reduction in plasma glucose levels.[1]

Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
The activation of PPARs by L-783483 initiates a cascade of molecular events leading to the

regulation of target gene expression. A simplified representation of this pathway is depicted

below.
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Caption: L-783483 activates the PPAR signaling pathway.

Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for determining the in vitro activity of L-
783483.
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Caption: Workflow for PPAR binding and activation assays.

Experimental Protocols
PPAR Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound

to PPARs.
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Materials:

Recombinant human PPAR ligand-binding domain (LBD) for each isotype (α, γ, δ).

Radiolabeled PPAR ligand (e.g., [³H]-Rosiglitazone for PPARγ).

Test compound (L-783483).

Scintillation vials and cocktail.

Filter plates and vacuum manifold.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

Procedure:

Prepare serial dilutions of the test compound (L-783483) and a known reference ligand.

In a multi-well plate, combine the PPAR-LBD, the radiolabeled ligand at a fixed

concentration, and the test compound at various concentrations in the binding buffer.

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach

equilibrium.

Transfer the incubation mixture to a filter plate and apply a vacuum to separate the protein-

bound radioligand from the free radioligand.

Wash the filters with ice-cold binding buffer to remove non-specific binding.

Dry the filters and place them in scintillation vials with a scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

The data are analyzed using non-linear regression to determine the IC50 value, which is

then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

PPAR Transcriptional Activation Assay (Reporter Gene
Assay)
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This protocol describes a cell-based assay to measure the ability of a compound to activate

PPAR-mediated gene transcription.

Materials:

Mammalian cell line (e.g., HEK293, CV-1).

Expression vector containing the full-length human PPAR cDNA for each isotype.

Reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase).

Transfection reagent.

Cell culture medium and supplements.

Test compound (L-783483).

Luciferase assay reagent.

Luminometer.

Procedure:

Seed the cells in a multi-well plate and allow them to attach overnight.

Co-transfect the cells with the PPAR expression vector and the PPRE-reporter plasmid using

a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be

included to normalize for transfection efficiency.

After an incubation period (e.g., 24 hours), replace the medium with a fresh medium

containing serial dilutions of the test compound (L-783483) or a reference agonist.

Incubate the cells for another 24 hours.

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase)

using a plate reader.

Normalize the reporter activity to the control vector activity.
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Plot the normalized reporter activity against the compound concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 value.

Conclusion
L-783483 is a valuable research tool for investigating the physiological and pathophysiological

roles of PPARγ and PPARδ. Its dual agonism provides a unique pharmacological profile with

potential therapeutic implications in metabolic diseases. The data and protocols presented in

this guide offer a solid foundation for researchers and drug development professionals to

explore the full potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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